molecular formula C8H7N3S B1311918 1-Pyridin-3-YL-1H-imidazole-2-thiol CAS No. 17452-15-2

1-Pyridin-3-YL-1H-imidazole-2-thiol

Cat. No.: B1311918
CAS No.: 17452-15-2
M. Wt: 177.23 g/mol
InChI Key: GUFDFGXJICAQJM-UHFFFAOYSA-N
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Description

1-Pyridin-3-YL-1H-imidazole-2-thiol is a heterocyclic compound that contains both pyridine and imidazole rings. These types of compounds are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

1-Pyridin-3-YL-1H-imidazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. The thiol group in its structure is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to the modulation of enzyme activity, either through inhibition or activation. For instance, this compound has been shown to inhibit certain proteases by forming a covalent bond with the active site cysteine, thereby preventing substrate binding and catalysis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK signaling pathway, leading to altered gene expression and cellular responses . Additionally, its interaction with metabolic enzymes can result in changes to cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the thiol group to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of oxidizing agents . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant activities . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it can interact with cytoplasmic enzymes and nuclear transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can further influence its subcellular distribution and targeting to specific organelles .

Chemical Reactions Analysis

1-Pyridin-3-YL-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Scientific Research Applications

1-Pyridin-3-YL-1H-imidazole-2-thiol has several applications in scientific research:

Properties

IUPAC Name

3-pyridin-3-yl-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c12-8-10-4-5-11(8)7-2-1-3-9-6-7/h1-6H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFDFGXJICAQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445315
Record name 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-15-2
Record name 1,3-Dihydro-1-(3-pyridinyl)-2H-imidazole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17452-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-PYRIDIN-3-YL-1H-IMIDAZOLE-2-THIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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